2,4-Hexadiyne-1,6-diol

Catalog No.
S794368
CAS No.
3031-68-3
M.F
C6H6O2
M. Wt
110.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Hexadiyne-1,6-diol

CAS Number

3031-68-3

Product Name

2,4-Hexadiyne-1,6-diol

IUPAC Name

hexa-2,4-diyne-1,6-diol

Molecular Formula

C6H6O2

Molecular Weight

110.11 g/mol

InChI

InChI=1S/C6H6O2/c7-5-3-1-2-4-6-8/h7-8H,5-6H2

InChI Key

JXMQYKBAZRDVTC-UHFFFAOYSA-N

SMILES

C(C#CC#CCO)O

Canonical SMILES

C(C#CC#CCO)O

The exact mass of the compound 2,4-Hexadiyne-1,6-diol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11686. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,4-Hexadiyne-1,6-diol is a symmetrical, rigid C6 diyne-diol (HOCH₂–C≡C–C≡C–CH₂OH) supplied as a crystalline solid with a baseline melting point of 112–115 °C . In industrial and advanced laboratory procurement, it is primarily valued as a bifunctional building block that combines a highly reactive conjugated diacetylene core with terminal hydroxyl groups. This dual functionality enables straightforward derivatization into sulfonates, esters, and ethers without the need for complex intermediate functionalization steps. Its most prominent commercial and scientific utility lies in its role as an optimal precursor for topochemical solid-state polymerization—yielding highly ordered polydiacetylene (PDA) materials—as well as serving as a rigid crosslinker in structural materials and an essential intermediate in the total synthesis of specialized active pharmaceutical ingredients.

Substituting 2,4-hexadiyne-1,6-diol with closely related alkynes or diynes results in fundamental process failures in both materials science and synthetic chemistry. Shorter analogs like 1,4-butynediol lack the conjugated diyne core required for topochemical polymerization into polydiacetylenes [1]. Conversely, the non-hydroxylated analog 2,4-hexadiyne cannot form the strong intermolecular hydrogen bond networks necessary for stable room-temperature handling, nor does it provide the functional handles required for direct esterification into reactive monomers like bis(p-toluenesulfonate) (PTS) . Furthermore, while longer amphiphilic diacetylenes such as 10,12-pentacosadiynoic acid (PCDA) are common in sensor applications, they typically require UV irradiation and polymerize into less-ordered films. The rigid, compact C6 framework of 2,4-hexadiyne-1,6-diol is uniquely required to achieve the precise ~4.9 Å intermolecular spacing necessary for diffusionless, single-crystal-to-single-crystal thermal polymerization [2].

Thermal Stability and Handling Reliability vs. Analogs

2,4-Hexadiyne-1,6-diol exhibits a melting point of 112–115 °C, which is significantly higher than that of its non-hydroxylated counterpart, 2,4-hexadiyne (66–68 °C), and the shorter alkyne 1,4-butynediol (58 °C) . This ~46–57 °C differential is driven by robust intermolecular hydrogen bonding provided by the terminal hydroxyl groups.

Evidence DimensionMelting Point / Thermal Stability
Target Compound Data112–115 °C
Comparator Or Baseline1,4-Butynediol (58 °C) and 2,4-Hexadiyne (66-68 °C)
Quantified Difference+46 to +57 °C higher melting point
ConditionsStandard atmospheric pressure, bulk solid state

The substantially higher melting point ensures superior thermal stability during shipping, storage, and pre-polymerization handling, reducing the risk of premature degradation.

Predictable Solid-State Polymerization Energetics

When derivatized into its prototypical bis(p-toluenesulfonate) (PTS) monomer, the core 2,4-hexadiyne-1,6-diol framework demonstrates highly predictable thermal polymerization kinetics. Calorimetric studies quantify the heat of polymerization at ΔHp = -31.2 to -36.5 kcal/mol, with a precise thermal activation energy (Ea) of 22.2–22.8 kcal/mol [1]. This specific energetic profile allows for a controlled 200-fold increase in the polymerization rate between 30 °C and 80 °C, a level of thermal tunability not achievable with UV-dependent film-forming diynes like PCDA [2].

Evidence DimensionThermal Activation Energy (Ea) for Polymerization
Target Compound DataEa = 22.2–22.8 kcal/mol (PTS derivative)
Comparator Or BaselineUV-dependent diynes (e.g., PCDA) requiring photochemical initiation
Quantified DifferenceEnables 200-fold thermally controlled rate scaling between 30–80 °C
ConditionsSolid-state differential scanning calorimetry (DSC)

Predictable thermal activation parameters allow manufacturers to precisely control the solid-state polymerization process, ensuring reproducible batch-to-batch polymer yields without relying on uniform UV penetration.

Structural Suitability for Defect-Free Crystal Engineering

Topochemical 1,4-addition requires the reactive carbons of adjacent diyne monomers to be aligned at a translational repeat distance of approximately 4.9 Å [1]. The rigid, symmetrical C6 geometry of 2,4-hexadiyne-1,6-diol consistently achieves this optimal packing in the solid state. In contrast, sterically hindered or asymmetric diynes often stack at unfavorable angles with reactive carbons separated by 5.8 to 6.2 Å, completely inhibiting single-crystal polymerization[2].

Evidence DimensionIntermolecular Reactive Carbon Distance
Target Compound Data~4.9 Å packing distance
Comparator Or BaselineAsymmetric or sterically hindered diynes (>5.8 Å)
Quantified Difference~1.0 Å closer proximity, enabling diffusionless transformation
ConditionsX-ray crystallographic analysis of monomer packing

Achieving the optimal ~4.9 Å packing distance is an absolute prerequisite for synthesizing highly ordered, defect-free polydiacetylene single crystals for advanced electronic applications.

Synthesis of Single-Crystal Polydiacetylene (PDA) Electronic Materials

Directly downstream of its optimal ~4.9 Å packing capability, 2,4-hexadiyne-1,6-diol is the premier precursor for synthesizing bis(p-toluenesulfonate) (PTS) monomers. These monomers undergo controlled thermal solid-state polymerization to produce highly conjugated, defect-free PDA single crystals used in advanced organic field-effect transistors and non-linear optical devices [1].

Rigid Crosslinkers in Metal-Organic Frameworks (MOFs) and Hydrogels

Leveraging its high thermal stability and bifunctional hydroxyl groups, this compound is utilized as a rigid, linear strut in the construction of MOFs and advanced elastomeric networks. The C6 diyne core provides structural rigidity and defined porosity that flexible aliphatic diols like 1,6-hexanediol cannot achieve[2].

Precursor for Bioactive 1,2-Dithiin Natural Products

The specific C6 diyne-diol architecture is an irreplaceable building block in the total synthesis of complex pharmaceuticals, such as the antibiotic thiarubrine A. Substituting shorter chains like 1,4-butynediol fails to provide the necessary carbon backbone required to construct the critical 1,2-dithiin core of these bioactive molecules .

XLogP3

-0.7

UNII

37EGG3KXZ3

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 2 notifications to the ECHA C&L Inventory.;
H228 (100%): Flammable solid [Danger Flammable solids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

3031-68-3

Wikipedia

Hexa-2,4-diyne-1,6-diol

Dates

Last modified: 08-15-2023

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